Cas no 1192540-11-6 (Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate)

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a thienopyrimidine core with a chloro substituent at the 4-position and an ethyl carboxylate group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the ester moiety allows for versatile derivatization. Its rigid fused-ring system contributes to stability and potential bioactivity, particularly in medicinal chemistry applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and light. Its purity and well-defined structure ensure reproducibility in research and industrial processes.
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate structure
1192540-11-6 structure
Product name:Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
CAS No:1192540-11-6
MF:C9H7N2O2SCl
Molecular Weight:242.68208
CID:1081653
PubChem ID:71627495

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
    • Ethyl4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
    • CS-0091808
    • ODRHDISYYJZDNI-UHFFFAOYSA-N
    • D75234
    • 1192540-11-6
    • DTXSID60856520
    • SCHEMBL164838
    • インチ: InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)7-11-6(10)5-3-4-15-8(5)12-7/h3-4H,2H2,1H3
    • InChIKey: ODRHDISYYJZDNI-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=NC(Cl)=C2C=CSC2=N1

計算された属性

  • 精确分子量: 241.9916763g/mol
  • 同位素质量: 241.9916763g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.3Ų
  • XLogP3: 3.1

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6346-1G
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 95%
1g
¥ 7,755.00 2023-03-31
Chemenu
CM151471-1g
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 95%
1g
$1380 2023-11-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6346-500MG
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 95%
500MG
¥ 5,174.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6346-500mg
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 95%
500mg
¥5170.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6346-100mg
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 95%
100mg
¥1939.0 2024-04-25
Ambeed
A662827-1g
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 98+%
1g
$1378.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6346-500.0mg
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 95%
500.0mg
¥5170.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1162448-1g
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 98+%
1g
¥10998.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6346-100.0mg
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 95%
100.0mg
¥1939.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1162448-100mg
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
1192540-11-6 98+%
100mg
¥2750.00 2024-08-09

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate 関連文献

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylateに関する追加情報

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate: A Comprehensive Overview

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate (CAS No: 1192540-11-6) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thienopyrimidines, which are known for their unique structural features and diverse biological activities. The molecule consists of a thieno[2,3-d]pyrimidine ring system substituted with a chlorine atom at position 4 and an ethyl ester group at position 2, making it a versatile building block for further chemical modifications.

The synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate involves a series of well-defined organic reactions, including nucleophilic substitutions, cyclizations, and esterifications. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various methodologies to optimize the synthesis process, ensuring scalability for industrial applications while maintaining the integrity of the molecule's structural features.

One of the most intriguing aspects of Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate is its biological activity. Studies have demonstrated that this compound exhibits potent inhibitory effects on several key enzymes involved in cellular signaling pathways. For instance, it has shown remarkable activity against protein kinase targets, which are critical in the regulation of cell proliferation and survival. This makes it a promising candidate for the development of novel anti-cancer agents.

Moreover, Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate has been investigated for its potential as a lead compound in drug discovery programs targeting neurodegenerative diseases. Preclinical studies have indicated that this compound can modulate neurotransmitter systems, suggesting its potential role in treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmacological applications, Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate has also found utility in agrochemical research. Its ability to inhibit key enzymes involved in plant pathogenic processes has led to its exploration as a potential ingredient in fungicides and insecticides. Recent studies have highlighted its efficacy in controlling fungal infections in crop plants without causing significant adverse effects on non-target organisms.

The structural versatility of Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate allows for further functionalization to enhance its bioavailability and efficacy. Researchers have employed various strategies, including bioisosteric replacements and prodrug designs, to improve the pharmacokinetic properties of this compound. These modifications have significantly expanded its therapeutic potential across multiple disease areas.

In conclusion, Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate (CAS No: 1192540-11-6) stands as a testament to the ingenuity of modern organic chemistry and its ability to design molecules with profound biological implications. With ongoing research unraveling new facets of its pharmacology and application potential, this compound is poised to make significant contributions to the fields of medicine and agriculture in the coming years.

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